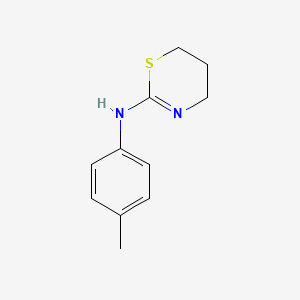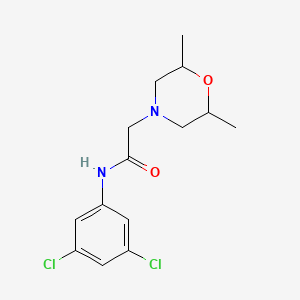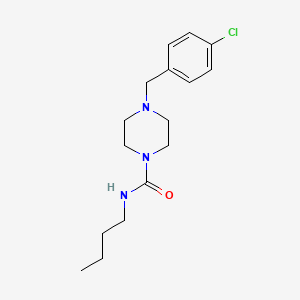
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide, also known as FPPP, is a synthetic compound that belongs to the family of phenylacetamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol. FPPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide is believed to exert its effects on the brain by modulating the activity of certain neurotransmitters, particularly dopamine and serotonin. It has been shown to bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain. This mechanism of action is similar to that of other drugs such as cocaine and amphetamines, which also act by inhibiting dopamine reuptake.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has been shown to produce a range of biochemical and physiological effects in the body. It has been shown to increase locomotor activity and produce a stimulant-like effect in animals, similar to that of other drugs such as cocaine and amphetamines. 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has also been shown to increase levels of dopamine and serotonin in the brain, leading to changes in mood and behavior.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide in scientific research is its ability to modulate the activity of dopamine and serotonin, two important neurotransmitters that play a key role in many physiological processes. 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has also been shown to produce consistent and reproducible results in laboratory experiments, making it a valuable research tool. However, 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide also has some limitations, including its potential for abuse and its potential to produce unwanted side effects in animals and humans.
未来方向
There are many potential future directions for research on 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide and its applications in neuroscience. Some possible areas of exploration include:
1. Investigating the effects of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide on other neurotransmitter systems, such as glutamate and GABA.
2. Exploring the potential therapeutic applications of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide for neurological disorders such as Parkinson's disease and depression.
3. Developing new analogs of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide with improved pharmacological properties and reduced potential for abuse.
4. Investigating the long-term effects of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide on brain function and behavior, particularly with regard to addiction and dependence.
Overall, 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide is a promising research tool with many potential applications in neuroscience. Its ability to modulate the activity of dopamine and serotonin makes it a valuable tool for investigating the mechanisms of action of these important neurotransmitters, and its potential therapeutic applications make it a promising candidate for future drug development efforts.
合成方法
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 1-phenylpropan-1-ol, followed by the conversion of the resulting intermediate to the final product using acetic anhydride. The synthesis of 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide requires specialized equipment and expertise, and should only be conducted by trained professionals in a controlled laboratory setting.
科学研究应用
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications as a research tool for investigating the mechanisms of action of certain neurotransmitters, such as dopamine and serotonin. 2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide has also been used to study the effects of certain drugs and chemicals on the brain, and to explore potential treatments for neurological disorders such as Parkinson's disease and depression.
属性
IUPAC Name |
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-16(13-8-4-3-5-9-13)19-17(20)12-14-10-6-7-11-15(14)18/h3-11,16H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMTYHSRQVBBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(1-phenylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-tert-butyl-6-[(isopropylthio)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5305717.png)

![1-[2-(4-chlorophenoxy)butanoyl]pyrrolidine](/img/structure/B5305729.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(2-methoxyphenyl)acrylamide](/img/structure/B5305730.png)

![2-(octylsulfonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5305741.png)
![methyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305756.png)
![2-phenoxy-N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5305761.png)
![2-[2-(2-chlorophenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5305783.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1,3-benzothiazole](/img/structure/B5305795.png)


![{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B5305808.png)
![N-[4-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B5305824.png)